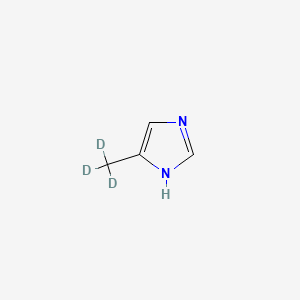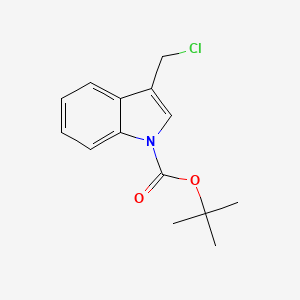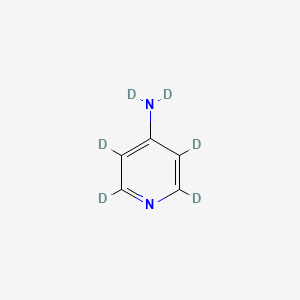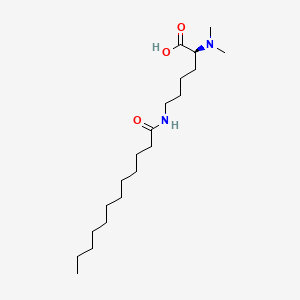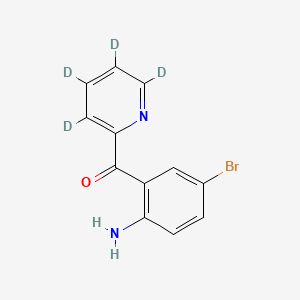
rac 4-Hydroxymethyl Ambrisentan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 4-Hydroxymethyl Ambrisentan-d3: is a labeled analogue of rac 4-Hydroxymethyl Ambrisentan, which is a metabolite of Ambrisentan. Ambrisentan is a drug indicated for use in the treatment of pulmonary hypertension. The compound has a molecular formula of C22H19D3N2O5 and a molecular weight of 397.44.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the structure of rac 4-Hydroxymethyl Ambrisentan. This is typically achieved through isotopic labeling techniques, where deuterium is introduced into specific positions of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques .
Analyse Des Réactions Chimiques
Types of Reactions: rac 4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
rac 4-Hydroxymethyl Ambrisentan-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Ambrisentan and its metabolites.
Biology: The compound is used in biological studies to investigate the metabolic pathways and biological effects of Ambrisentan.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ambrisentan in the body.
Industry: The compound is used in the development and quality control of pharmaceutical formulations containing Ambrisentan.
Mécanisme D'action
rac 4-Hydroxymethyl Ambrisentan-d3 exerts its effects by acting as an endothelin receptor antagonist. It blocks the endothelin receptor subtypes ETA and ETB on vascular endothelium and smooth muscle. This prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure .
Comparaison Avec Des Composés Similaires
Ambrisentan: The parent compound used in the treatment of pulmonary hypertension.
Bosentan: Another endothelin receptor antagonist used for similar indications.
Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.
Uniqueness: rac 4-Hydroxymethyl Ambrisentan-d3 is unique due to its isotopic labeling, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Ambrisentan. This makes it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
1287096-42-7 |
|---|---|
Formule moléculaire |
C22H22N2O5 |
Poids moléculaire |
397.445 |
Nom IUPAC |
2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |
Clé InChI |
PDUAYPFMBRYSNN-FIBGUPNXSA-N |
SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
Synonymes |
α-[[4-(Hydroxymethyl)-6-(methyl-d3)-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


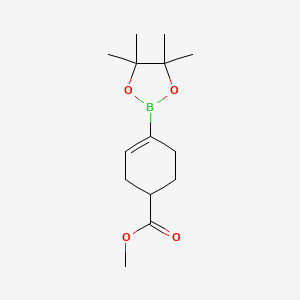
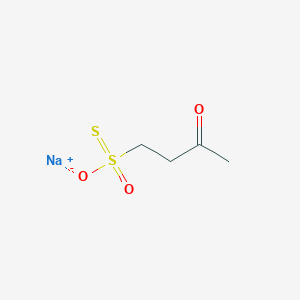
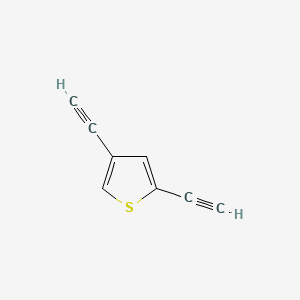
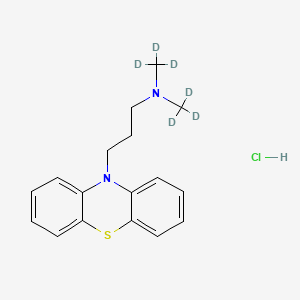
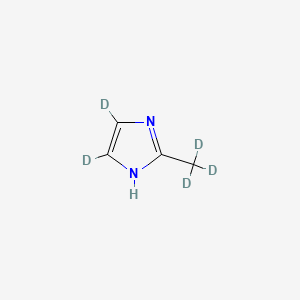
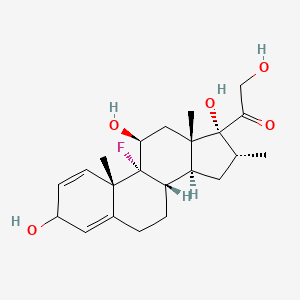
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
